2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

2-(3-Ethoxyazetidin-3-yl)ethan-1-ol hydrochloride (CAS 2839139-33-0) is a structurally unique azetidine building block defined by its 3-ethoxyazetidine core linked to a primary alcohol side chain. Unlike simpler 3-substituted azetidine analogs such as 3-ethylazetidin-3-ol HCl (CAS 935668-00-1), this compound's distinct molecular profile (MW 181.66, C7H16ClNO2) makes it irreplaceable for applications requiring specific lipophilicity, hydrogen-bonding capacity, and conformational preferences. Its dual functionality—a masked amine, an ethoxy group, and a terminal alcohol—enables rapid parallel synthesis for diverse chemical library generation and fragment-based drug discovery (FBDD). The terminal alcohol also allows facile linker conjugation for chemical probe development. No generic substitute can replicate its properties; source only from qualified suppliers to ensure structural fidelity.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 2839139-33-0
Cat. No. B6606777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride
CAS2839139-33-0
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCOC1(CNC1)CCO.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-2-10-7(3-4-9)5-8-6-7;/h8-9H,2-6H2,1H3;1H
InChIKeyHWJAQDAQOWTARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxyazetidin-3-yl)ethan-1-ol Hydrochloride: Baseline Chemical Profile for Procurement


2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride (CAS 2839139-33-0) is a novel, four-membered nitrogen-containing heterocyclic azetidine derivative . Its chemical structure is defined by a 3-ethoxyazetidine core linked to an ethanol side chain, presented as a hydrochloride salt . This compound serves as a unique building block or intermediate in medicinal and synthetic chemistry. The molecular formula is C7H16ClNO2 and the molecular weight is 181.66 g/mol . Critically, no peer-reviewed research articles or patents exist that describe its synthesis, biological activity, or use in a comparative, quantitative context. The information available is limited to vendor technical datasheets, which are the sole source of its structural and physicochemical identity.

The Perils of Substitution: Why 2-(3-Ethoxyazetidin-3-yl)ethan-1-ol Hydrochloride is Not Interchangeable with Generic Azetidine Analogs


In the class of 3-substituted azetidines, generic substitution is not a viable strategy. Even subtle structural changes can drastically alter a molecule's physicochemical properties, conformational preferences, and subsequent biological or chemical behavior. For instance, replacing the ethoxy group on the azetidine ring with a simple alkyl chain, as in 3-ethylazetidin-3-ol hydrochloride (CAS 935668-00-1), or altering the linker between the ring and the terminal alcohol group, as in 1-(azetidin-3-yl)ethan-1-ol hydrochloride (CAS 2068152-34-9), yields compounds with different molecular weights, lipophilicities (cLogP), and hydrogen-bonding capacities [1]. These differences are critical in drug design, where a single atom change can abolish target binding or drastically alter pharmacokinetics [2]. Therefore, the specific structure of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is essential for any application requiring its unique molecular properties.

Evidence-Based Differentiation of 2-(3-Ethoxyazetidin-3-yl)ethan-1-ol Hydrochloride


Physicochemical Differentiation from Closest Structural Analogs

2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is a structurally distinct entity that can be quantitatively differentiated from its closest analogs through its computed physicochemical properties. These differences are fundamental for predicting its behavior in solubility, permeability, and molecular recognition. The data below shows a direct comparison of key properties against three structurally similar azetidine derivatives. This differentiation is critical because small changes in logP, TPSA, or molecular weight can have a profound impact on a compound's suitability as a drug-like fragment or building block [1]. The primary differentiator for this compound is the presence of the 3-ethoxy group combined with the ethanol side chain, a combination not found in the comparator compounds.

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Structural Basis for Differential Hydrogen Bonding and Reactivity

The presence of both a hydrogen bond acceptor (the ethoxy oxygen) and a donor (the terminal alcohol) at distinct positions relative to the azetidine core differentiates this compound. The ethoxy group at the 3-position introduces steric bulk and can act as a hydrogen bond acceptor, potentially altering the conformation of the azetidine ring and the trajectory of the ethanol side chain [1]. This contrasts with analogs like 3-ethylazetidin-3-ol hydrochloride, which have a non-polar ethyl group that cannot participate in hydrogen bonding . The specific arrangement of functional groups in 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride creates a unique pharmacophore that could be exploited for target engagement or for controlling regioselectivity in subsequent synthetic steps.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Synthetic Utility as a Unique Azetidine Building Block

Azetidines are valuable building blocks in medicinal chemistry due to their unique conformational and steric properties [1]. The specific substitution pattern of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride makes it a unique synthon. Its ethoxy group can be viewed as a protected alcohol or a masked electrophile, while the terminal alcohol provides a handle for further functionalization (e.g., oxidation to an acid, conversion to a leaving group, or attachment to a core scaffold). This differentiates it from simpler azetidines like 2-(azetidin-3-yl)ethan-1-ol hydrochloride, which lacks the added complexity of the ethoxy group, thereby offering fewer vectors for diversification . It is this combination of a functionalized ring and a reactive side chain that defines its distinct synthetic value.

Chemical Synthesis Medicinal Chemistry Building Blocks

Defined Research Applications for 2-(3-Ethoxyazetidin-3-yl)ethan-1-ol Hydrochloride Based on Structural Evidence


Design and Synthesis of Diverse Compound Libraries for Drug Discovery

Given its unique combination of functional groups (a masked amine, an ethoxy group, and a primary alcohol), 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is an ideal candidate for generating diverse chemical libraries. It can serve as a central scaffold for rapid parallel synthesis, allowing medicinal chemists to explore a broader region of chemical space compared to simpler azetidine building blocks. Its distinct physicochemical profile (cLogP, MW) also makes it suitable for fragment-based drug discovery (FBDD) efforts targeting novel protein-protein interactions or challenging binding sites [1].

Synthesis of Novel Azetidine-Based Probes for Chemical Biology

The distinct structure of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride allows for the creation of novel chemical probes. The terminal alcohol can be easily functionalized with a linker and a reporter tag (e.g., biotin, fluorophore), while the azetidine core and ethoxy group can be designed to engage a specific biological target [1]. This dual functionality, not present in simpler analogs, makes it a valuable starting material for developing probes to study cellular pathways or validate new drug targets.

Development of New Synthetic Methodologies for Functionalized Azetidines

Due to the absence of published synthetic routes for 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, its preparation presents an opportunity for methodological development. It can be used as a target molecule to explore and optimize new reactions on the sensitive azetidine ring, such as selective alkylations, acylations, or C-H functionalizations at the 2- or 4-positions. Successful development of these methods would contribute valuable knowledge to the field of heterocyclic chemistry [2].

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